molecular formula C36H44N2O8Si B150674 1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 81246-81-3

1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B150674
CAS RN: 81246-81-3
M. Wt: 660.8 g/mol
InChI Key: ZATGYRPVDYINRF-WXQJYUTRSA-N
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Description

Physical And Chemical Properties Analysis

Again, without specific information, it’s hard to provide a detailed analysis of the physical and chemical properties. However, we can infer that the compound is likely to be solid at room temperature, and its solubility would depend on the specific substituents present in the molecule.


Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, proper safety precautions should be taken when handling and storing this compound.


Future Directions

Given the structure of the compound, it could be interesting to explore its potential as a medicinal compound, particularly as a potential antiviral or anticancer agent. Further studies would be needed to explore this potential.


I hope this general analysis is helpful. For a more detailed and accurate analysis, I would recommend consulting a chemist or a relevant expert in the field. Please note that this analysis is based on general knowledge and assumptions, and may not be entirely accurate for this specific compound.


properties

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-29(45-33(31(32)40)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATGYRPVDYINRF-WXQJYUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N2O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

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